![molecular formula C11H16ClNO2 B2698874 (1S)-1-(1,3-Benzodioxol-5-yl)butan-1-amine;hydrochloride CAS No. 1335729-51-5](/img/structure/B2698874.png)
(1S)-1-(1,3-Benzodioxol-5-yl)butan-1-amine;hydrochloride
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Description
(1S)-1-(1,3-Benzodioxol-5-yl)butan-1-amine;hydrochloride, commonly known as BDBH, is a synthetic compound with a wide range of potential applications in scientific research. BDBH is a chiral compound with a molecular weight of 305.85 g/mol and a melting point of 155-157°C. It is a white crystalline powder that is soluble in water and ethanol. BDBH has been used in a variety of research applications, including as a reagent in organic synthesis, as a derivatizing agent, and as a substrate for enzyme studies.
Scientific Research Applications
Structural Analysis
The hydrochloride hydrates of related compounds to (1S)-1-(1,3-Benzodioxol-5-yl)butan-1-amine; hydrochloride, such as pentylone and dibutylone, have been structurally analyzed. These compounds, being designer cathinones, show interesting structural features like hydrogen bonding and "sandwich" π-π stacking interactions. Such analyses contribute to understanding the molecular interactions and crystal structures of new psychoactive substances (Wood, Bernal, & Lalancette, 2017).
Synthesis and Pharmaceutical Applications
Research has shown the synthesis of related compounds, exploring their potential in pharmaceutical applications. For instance, the synthesis of benzodioxol derivatives and their evaluation for antibacterial activities indicates potential medical uses. This approach is crucial for developing new pharmaceutical ingredients and studying their biological activities (Aziz‐ur‐Rehman et al., 2015).
Chemical Reactions and Properties
In-depth studies have been conducted on compounds with structural similarities, focusing on their chemical reactions and properties. For instance, the reactions of 1,2,3-trihydroxybenzene with benzaldehyde to form oligomers demonstrate the intricate chemical behaviors and potential applications in materials science and chemistry (Handique & Baruah, 2003).
Crystallographic Studies
Crystallographic studies of related compounds have contributed to understanding tautomerism, protonation, and E/Z isomerism. These studies are crucial for designing and synthesizing new chemical entities with desired properties, applicable in various scientific fields, including drug development and materials science (Holschbach et al., 2003).
Generating Structurally Diverse Libraries
Utilizing similar chemical structures, researchers have generated structurally diverse libraries through alkylation and ring closure reactions. This approach is significant in medicinal chemistry for creating a wide range of compounds for drug screening and development (Roman, 2013).
properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFJKLPESJUDV-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride |
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